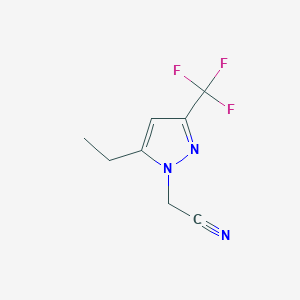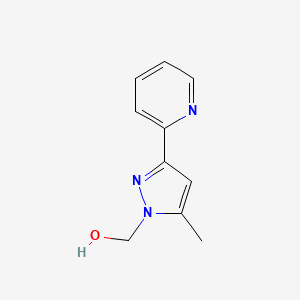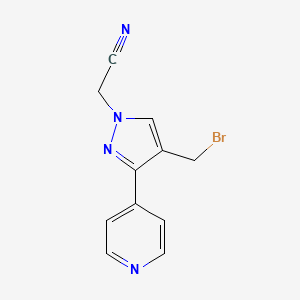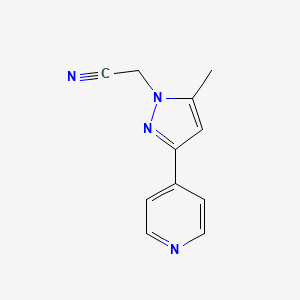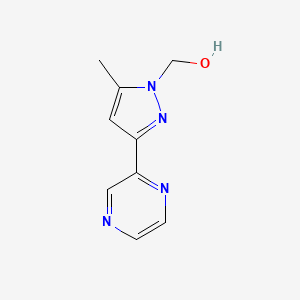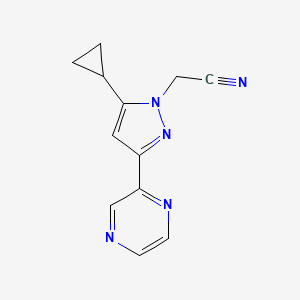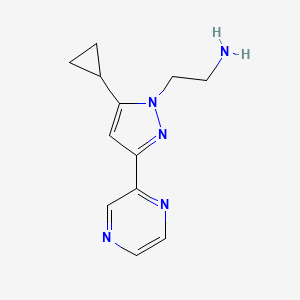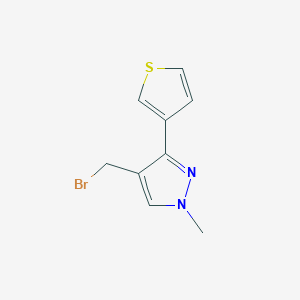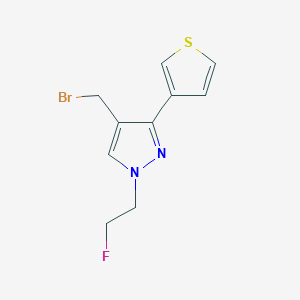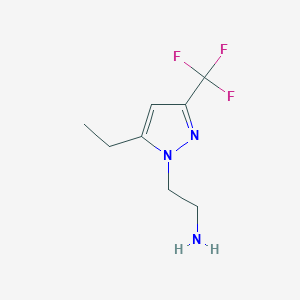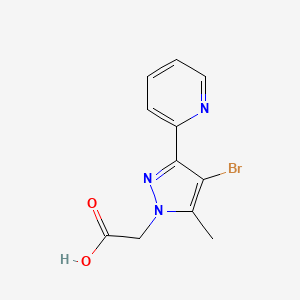
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H10BrN3O2 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Divergent Cyclisations and Heterocyclic Compound Synthesis
The compound has been used in the synthesis of diverse bicyclic heterocycles through divergent cyclisations of related pyrazolyl acetic acids with formyl and acetyl electrophiles. This process is sensitive to the reagents and the acidity of the reaction medium, allowing for the controlled production of various interesting bicyclic heterocycles from a single starting material. These synthesized compounds have potential applications in the development of pharmaceuticals and materials science due to their complex and functionalizable structures (Smyth et al., 2007).
Regioselective Synthesis and Bromination
The compound is also central to the regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, indicating its role in creating halomethylated and aryl[heteroaryl] substituted pyrazolo[1,5-a]pyrimidines. These processes highlight its importance in the regioselective modification of heterocyclic compounds, which could be beneficial for the development of targeted therapeutic agents (Martins et al., 2009).
Photoinduced Tautomerization Studies
It is a useful compound for studying photoinduced tautomerization in pyrazolylpyridines and their derivatives. These studies provide insights into the excited-state intramolecular proton transfer processes, which are fundamental for understanding the photophysical and photochemical behaviors of organic compounds. This knowledge is crucial for designing compounds with specific optical properties for applications in organic electronics and photonics (Vetokhina et al., 2012).
Ammoxidation and Aerobic Oxidation Catalysis
The compound has shown effectiveness in catalyzing the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, using specific Cu(II) complexes. This showcases its potential in catalysis, particularly for green chemistry applications where water is used as the solvent, highlighting its role in sustainable chemical processes (Xie et al., 2014).
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-4-2-3-5-13-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDTJJSLGHDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


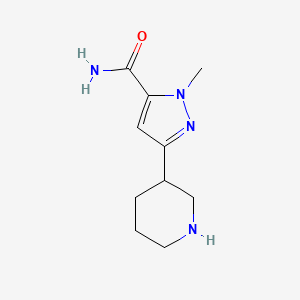
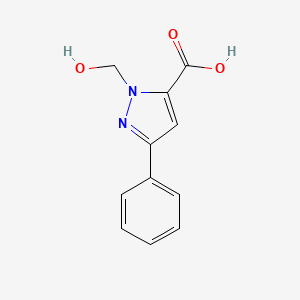
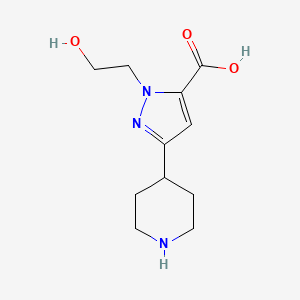
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
